Basicity Superiority of Cyclooctanamine Over Cyclohexylamine and Other Cycloalkylamines
Cyclooctanamine exhibits the highest basicity among the C₃–C₁₅ cycloalkylamine series, exceeding cyclohexylamine (the most common industrial cycloaliphatic amine) by a measurable margin [1]. NMR titration studies across four solvents consistently rank cyclooctanamine as the most basic, a property attributed to favorable CCC bond angles and reduced solvation penalties in the eight-membered ring [1].
| Evidence Dimension | Basicity (pKa / relative basicity ranking) |
|---|---|
| Target Compound Data | pKa = 11.03 ± 0.20 (predicted); Ranked most basic among C₃–C₁₅ cycloalkylamines |
| Comparator Or Baseline | Cyclohexylamine: pKa = 10.64; Cyclopentylamine: substantially less basic than medium rings (7–11); Large rings (12–15): significantly less basic |
| Quantified Difference | Cyclooctanamine pKa ~0.4 units higher than cyclohexylamine; ranked highest in NMR titration basicity series |
| Conditions | NMR titration method in four solvents (aqueous and non-aqueous); pKa predicted at 25°C |
Why This Matters
Higher basicity directly influences reaction kinetics in acid-catalyzed processes, salt formation efficiency, and protonation state at physiological pH, making cyclooctanamine the preferred choice when stronger nucleophilicity or base strength is required.
- [1] Perrin CL, Fabian MA, Rivero IA. Basicities of cycloalkylamines: Baeyer strain theory revisited. Tetrahedron. 1999;55(18):5773-5780. View Source
